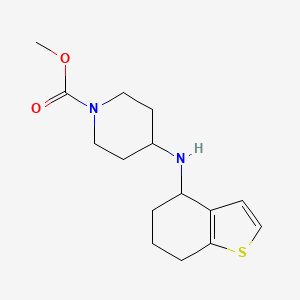
Methyl 4-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)piperidine-1-carboxylate: is a synthetic organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: Involving the reaction of appropriate precursors under controlled conditions to form the benzothiophene ring.
Amination: Introduction of the amino group to the benzothiophene core.
Esterification: Formation of the carboxylate ester group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This often requires the use of specialized reactors, catalysts, and purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized derivatives.
Reduction: Reduction of functional groups within the molecule.
Substitution Reactions: Replacement of specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents replacing the original groups.
Chemistry and Biology:
Medicinal Chemistry:
Material Science: Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Medicine:
Therapeutic Potential: Research is ongoing to explore its use in treating various diseases, including its potential as an anti-inflammatory or anticancer agent.
Industry:
Catalysts and Intermediates: It can serve as a catalyst or intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which Methyl 4-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine: A closely related compound with similar structural features.
4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one: Another related compound with a methyl group at the 4-position.
Uniqueness: Methyl 4-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)piperidine-1-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-19-15(18)17-8-5-11(6-9-17)16-13-3-2-4-14-12(13)7-10-20-14/h7,10-11,13,16H,2-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMGSHMFRVFLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)NC2CCCC3=C2C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














